molecular formula C13H17F3N2 B12335470 1-benzyl-3-(Trifluoromethyl)piperidin-4-amine

1-benzyl-3-(Trifluoromethyl)piperidin-4-amine

Cat. No.: B12335470
M. Wt: 258.28 g/mol
InChI Key: LVXYOAXXSAFLMT-UHFFFAOYSA-N
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Description

1-Benzyl-3-(Trifluoromethyl)piperidin-4-amine is a chemical compound with the molecular formula C13H17F3N2 It is a piperidine derivative characterized by the presence of a trifluoromethyl group and a benzyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(Trifluoromethyl)piperidin-4-amine typically involves the reaction of 1-benzylpiperidin-4-amine with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(Trifluoromethyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: CF3I, K2CO3, reflux conditions

Major Products Formed:

Scientific Research Applications

1-Benzyl-3-(Trifluoromethyl)piperidin-4-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(Trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways and exerting its effects .

Comparison with Similar Compounds

  • 1-Methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine
  • 4-(Trifluoromethyl)benzylamine
  • 1-Benzylpiperidin-4-amine

Comparison: 1-Benzyl-3-(Trifluoromethyl)piperidin-4-amine is unique due to the presence of both a benzyl group and a trifluoromethyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. The trifluoromethyl group also enhances the compound’s ability to interact with biological targets, making it a valuable tool in scientific research .

Properties

Molecular Formula

C13H17F3N2

Molecular Weight

258.28 g/mol

IUPAC Name

1-benzyl-3-(trifluoromethyl)piperidin-4-amine

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)11-9-18(7-6-12(11)17)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,17H2

InChI Key

LVXYOAXXSAFLMT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1N)C(F)(F)F)CC2=CC=CC=C2

Origin of Product

United States

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